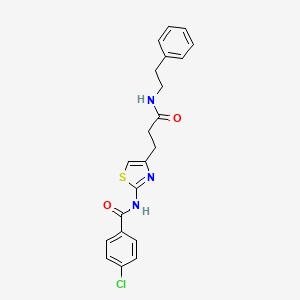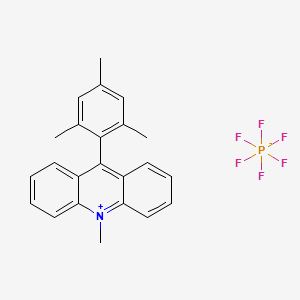![molecular formula C23H20ClN3O3S2 B2844871 N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1184979-36-9](/img/structure/B2844871.png)
N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole derivatives are a group of compounds that have gained attention due to their wide biological properties such as antimicrobial, fungicidal, and pharmaceutical applications . They are designed and synthesized using various starting materials .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reactants . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . These reactions often involve the use of hydrazonoyl halides with various reactants .科学的研究の応用
Synthesis and Characterization
Oxadiazole derivatives are synthesized through various chemical reactions, with their structures confirmed using techniques like NMR, IR, and elemental analysis. These compounds, including those with benzimidazole moieties and similar heterocyclic frameworks, are studied for their chemical properties and potential applications in medicinal chemistry due to their unique structural features (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-oxadiazole structures demonstrate significant antimicrobial and antifungal activities. These activities are assessed through in vitro studies against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. The synthesis of these compounds often involves derivatization from benzoic acids and evaluation against a panel of microorganisms, indicating their potential as therapeutic agents (Poonam Devi et al., 2022).
Anticancer Properties
Several oxadiazole derivatives exhibit promising anticancer properties. Research focuses on the synthesis and evaluation of these compounds against various cancer cell lines, exploring their potential mechanisms of action and therapeutic applications. The cytotoxic activities of these compounds are characterized, demonstrating their efficacy in inhibiting cancer cell growth and proliferation (R. Nath et al., 2021).
Enzyme Inhibition
Oxadiazole compounds are also investigated for their enzyme inhibitory effects, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies highlight the potential of such compounds in treating diseases related to enzyme dysfunction, offering insights into their pharmacological applications (S. Z. Siddiqui et al., 2013).
Corrosion Inhibition
Research into the applications of oxadiazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. These studies demonstrate the compounds' effectiveness in forming protective layers on metal surfaces, reducing corrosion rates through physicochemical interactions (P. Ammal et al., 2018).
作用機序
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-3-27-22(29)21-17(12-19(32-21)14-7-5-4-6-8-14)26-23(27)31-13-20(28)25-16-11-15(24)9-10-18(16)30-2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNQIVIZOJUTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)


![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)


methanone dihydrochloride](/img/structure/B2844807.png)
![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)
